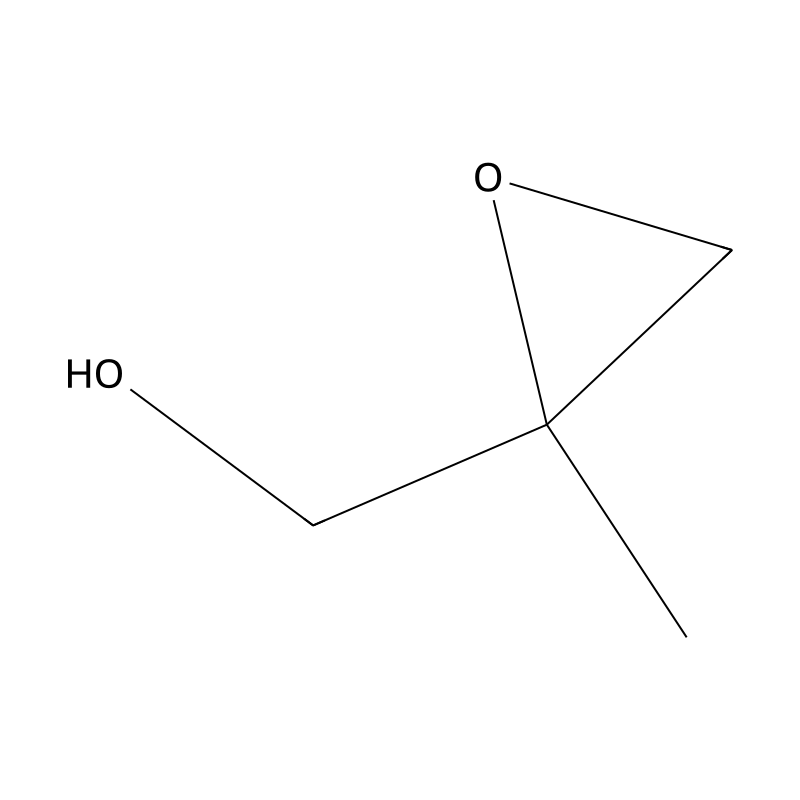

(2-Methyloxiran-2-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Methyloxiran-2-yl)methanol, also known as (2S)-2-methyloxiran-2-ylmethanol, is a chemical compound with the molecular formula CHO and a molecular weight of 88.11 g/mol. This compound features a three-membered epoxide ring (oxirane) that is substituted with a methyl group and a hydroxymethyl group, making it an important chiral building block in organic synthesis. The presence of the oxirane ring imparts unique reactivity characteristics, particularly in nucleophilic substitution reactions, making it valuable in various chemical applications and research contexts .

Organic Synthesis:

(2-Methyloxiran-2-yl)methanol can act as a building block for the synthesis of more complex organic molecules. Its epoxide ring (three-membered oxygen-containing ring) can be opened in various ways to introduce different functional groups, allowing researchers to create diverse new compounds. For instance, a study published in the journal "Tetrahedron Letters" demonstrated its use in the synthesis of chiral cyclopropane derivatives, which are valuable building blocks for drug discovery [].

Polymer Chemistry:

The epoxide functionality in (2-Methyloxiran-2-yl)methanol can participate in polymerization reactions, leading to the formation of polymers with unique properties. Research published in the journal "Polymer" explored its potential for the synthesis of cationic ring-opening polymerization (ROP) initiators, which can be used to create novel types of polymers with specific functionalities [].

The chemical behavior of (2-Methyloxiran-2-yl)methanol is largely influenced by its epoxide structure. Key reactions include:

- Ring-opening Reactions: The strained oxirane ring is susceptible to nucleophilic attack. When reacted with water or alcohols, the ring can open to form diols or ethers, respectively. This reaction can be catalyzed by acids or bases, enhancing the nucleophilicity of the attacking species.

- Nucleophilic Substitution: The hydroxymethyl group can participate in further substitution reactions, leading to the formation of more complex molecules. This property is exploited in synthetic pathways for various organic compounds.

Several methods for synthesizing (2-Methyloxiran-2-yl)methanol have been reported:

- Epoxidation of Alkenes: One common method involves the epoxidation of 2-methylpropene using peracids such as m-chloroperbenzoic acid. The resulting epoxide can then be hydrolyzed to yield (2-Methyloxiran-2-yl)methanol.

- Ring-opening Reactions: Another approach involves the nucleophilic ring opening of an appropriate precursor compound followed by functionalization to introduce the hydroxymethyl group.

- Chiral Synthesis: Stereoselective synthesis methods utilizing chiral catalysts can produce enantiomerically pure forms of (2-Methyloxiran-2-yl)methanol, which are valuable in pharmaceutical applications .

(2-Methyloxiran-2-yl)methanol serves various roles in chemical synthesis:

- Chiral Building Block: It is utilized as a chiral intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Precursor for Fine Chemicals: The compound can be transformed into more complex structures through its reactivity, making it useful in creating fine chemicals for industrial applications.

- Research Tool: Its unique structural features make it a subject of study in organic chemistry and material science research .

Interaction studies involving (2-Methyloxiran-2-yl)methanol focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound interacts within biological systems and its potential toxicity:

- Nucleophilic Reactivity: The compound's epoxide ring can react with amino acids and other biomolecules, which may lead to insights into its biological activity and safety profile.

- Toxicological Assessments: Research into its interactions has raised questions about possible cytotoxic effects, necessitating further toxicological evaluations .

Several compounds share structural similarities with (2-Methyloxiran-2-yl)methanol, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Epoxybutane | Epoxide | Linear structure; less sterically hindered |

| 3-Methyloxiran-2-ylmethanol | Epoxide | Different methyl position; unique reactivity |

| Glycidol | Epoxide | Contains a hydroxyl group; more hydrophilic |

| 1,3-Epoxybutane | Epoxide | Longer carbon chain; different reactivity pattern |

Uniqueness

(2-Methyloxiran-2-yl)methanol's uniqueness lies in its specific stereochemistry and functional groups that provide distinct reactivity patterns compared to other similar compounds. Its chiral nature allows for selective reactions that are not possible with non-chiral analogs, making it particularly valuable in asymmetric synthesis processes.

Molecular Geometry and Stereochemical Features

(2-Methyloxiran-2-yl)methanol, with the molecular formula C4H8O2 and molecular weight of 88.11 g/mol, represents a distinctive epoxide-alcohol hybrid structure characterized by a three-membered oxirane ring bearing both methyl and hydroxymethyl substituents [1] [2] [3]. The compound features a chiral center at the oxirane carbon bearing the methyl group, resulting in the existence of enantiomeric forms designated as (S)-(2-methyloxiran-2-yl)methanol and its corresponding (R)-enantiomer [1] [4].

The oxirane ring system exhibits significant structural strain due to the geometric constraints imposed by the three-membered cyclic ether configuration [5] [6]. The internal bond angles within the epoxide ring are approximately 60 degrees, representing a substantial deviation from the ideal tetrahedral angle of 109.5 degrees expected for sp3-hybridized carbon atoms [5] [7] [8]. This angular strain contributes to the inherent reactivity of the compound and influences its overall molecular geometry [9] [6].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C4H8O2 | [1] [2] |

| Molecular Weight | 88.11 g/mol | [1] [2] [3] |

| Exact Mass | 88.052 g/mol | [10] |

| Oxirane Bond Angle | ~60° | [5] [7] |

| Canonical SMILES | CC1(CO1)CO | [2] [10] |

The molecular geometry is further characterized by the presence of both ether and alcohol functional groups, creating opportunities for intramolecular and intermolecular hydrogen bonding interactions [12]. The hydroxyl group attached to the methylene carbon can participate in hydrogen bonding, influencing the compound's physical properties and reactivity patterns [13] [12].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides crucial structural elucidation for (2-methyloxiran-2-yl)methanol, with both proton (1H) and carbon-13 (13C) Nuclear Magnetic Resonance offering complementary information about the molecular framework [15] [16]. The 1H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the unique chemical environment of protons within the strained three-membered ring system and the hydroxymethyl substituent [17] [18].

The oxirane ring protons appear as distinctive multiplets in the 1H Nuclear Magnetic Resonance spectrum, typically exhibiting coupling patterns characteristic of the AB system within the three-membered ring [18]. The methyl group attached to the oxirane carbon manifests as a singlet due to the lack of vicinal proton coupling, appearing in the aliphatic region around 1.0-1.5 ppm [18]. The hydroxymethyl protons present as a characteristic AB pattern or complex multiplet, with chemical shifts influenced by the electron-withdrawing effect of the adjacent oxygen atom [17] [12].

| 1H Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Oxirane CH2 | 2.6-3.0 | Multiplet |

| Hydroxymethyl CH2 | 3.6-4.0 | Multiplet |

| Methyl CH3 | 1.2-1.4 | Singlet |

| Hydroxyl OH | 2.0-4.0 | Broad singlet |

The 13C Nuclear Magnetic Resonance spectrum reveals the characteristic upfield shift of carbons within three-membered rings, a phenomenon well-documented for oxirane systems [15] [16]. The quaternary carbon bearing the methyl and hydroxymethyl substituents appears in the range typical for substituted oxirane carbons, while the methylene carbon of the hydroxymethyl group exhibits chemical shifts consistent with primary alcohols [15] [18]. The methyl carbon signal appears in the aliphatic region, with its chemical shift influenced by the electron-withdrawing oxirane ring [16].

Chiral shift reagents, such as europium complexes, can be employed to differentiate between enantiomers through Nuclear Magnetic Resonance spectroscopy, causing characteristic splitting patterns in the methine proton signals . This technique proves particularly valuable for determining enantiomeric purity and studying stereochemical aspects of the compound .

Infrared (IR) Spectral Signatures

Infrared spectroscopy of (2-methyloxiran-2-yl)methanol reveals distinctive absorption bands characteristic of both the oxirane ring system and the hydroxyl functional group [19] [20] [21]. The epoxide ring exhibits three fundamental vibrational modes: the symmetric ring breathing vibration, the asymmetric carbon-oxygen-carbon stretch, and the symmetric carbon-oxygen-carbon stretch [19] [21].

The symmetric ring breathing mode, where all three bonds in the oxirane ring stretch and contract synchronously, appears in the region from 1230 to 1280 cm⁻¹ [19] [22]. This vibration is particularly intense and serves as a diagnostic peak for epoxide identification [19]. The asymmetric carbon-oxygen-carbon stretch manifests in the range of 810 to 950 cm⁻¹, while the symmetric carbon-oxygen-carbon stretch occurs between 750 and 880 cm⁻¹ [19] [20].

| Infrared Assignment | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Hydroxyl O-H Stretch | 3200-3600 | Broad, strong |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Ring Breathing Mode | 1230-1280 | Strong |

| Asymmetric C-O-C Stretch | 810-950 | Strong |

| Symmetric C-O-C Stretch | 750-880 | Medium |

The hydroxyl group contributes a characteristic broad absorption band in the region from 3200 to 3600 cm⁻¹, with the exact position and breadth depending on the extent of hydrogen bonding [23] [24]. The aliphatic carbon-hydrogen stretching vibrations appear in the typical range of 2850 to 3000 cm⁻¹, reflecting the presence of both methyl and methylene groups [23].

The intensity and position of epoxide-related bands make them particularly useful for monitoring chemical transformations, as ring-opening reactions result in the disappearance of these characteristic absorptions [19]. The relative intensities of the various epoxide bands can provide information about the molecular environment and substitution pattern of the oxirane ring [19] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (2-methyloxiran-2-yl)methanol under electron impact ionization conditions reveals characteristic fragmentation patterns that reflect the inherent instability of the strained three-membered ring system [25] [26] [27]. The molecular ion peak appears at m/z 88, corresponding to the molecular weight of the compound, though its intensity may be relatively weak due to facile fragmentation processes [26] [27].

The primary fragmentation pathway involves ring-opening of the oxirane moiety, typically resulting in the loss of formaldehyde (CH2O, 30 amu) to generate a fragment ion at m/z 58 [25] [26]. This fragmentation represents one of the most characteristic patterns for epoxide-containing compounds and reflects the release of ring strain energy during the ionization process [25]. Additional fragmentation may occur through the loss of the hydroxymethyl group or portions thereof, leading to complementary fragment ions [26] [28].

| Fragment Ion | m/z Value | Assignment | Relative Intensity |

|---|---|---|---|

| Molecular Ion | 88 | [M]⁺ | Weak to moderate |

| Base Fragment | 58 | [M-CH2O]⁺ | Strong |

| Methyl Loss | 73 | [M-CH3]⁺ | Moderate |

| Hydroxymethyl Loss | 57 | [M-CH2OH]⁺ | Moderate |

Secondary fragmentation processes may involve the loss of the methyl group (15 amu) from various fragment ions, consistent with the general tendency of methyl groups to undergo alpha-cleavage under electron impact conditions [25] [26]. The hydroxymethyl group may also undergo characteristic fragmentations, including the loss of the hydroxyl radical or the entire CH2OH unit [26] [28].

The fragmentation pattern provides valuable structural information and can be used for compound identification and purity assessment [26] [27]. High-resolution mass spectrometry can provide exact mass measurements that confirm the molecular formula and distinguish between possible isomeric structures [27].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and energetic properties of (2-methyloxiran-2-yl)methanol, particularly focusing on the strain energy associated with the three-membered oxirane ring [30] [31]. Computational studies employing various density functional methods, including B3LYP and M06-2X functionals with appropriate basis sets, have been utilized to investigate the geometric parameters and energetic characteristics of epoxide systems [30] [31] [32].

The calculated bond lengths and angles reveal significant deviations from ideal tetrahedral geometry within the oxirane ring, with carbon-oxygen bond lengths typically elongated compared to standard ether linkages due to ring strain [33] [34]. Density Functional Theory optimizations predict carbon-carbon bond lengths in the oxirane ring to be shorter than typical alkane bonds, reflecting the constrained geometry of the three-membered system [31] [7].

| Calculated Parameter | DFT Value | Method |

|---|---|---|

| C-O Bond Length | 1.43-1.45 Å | B3LYP/6-31G* |

| C-C Bond Length | 1.48-1.50 Å | B3LYP/6-31G* |

| Ring Angle (C-O-C) | 60.0-61.5° | M06-2X/def2-TZVP |

| Ring Strain Energy | 25-30 kcal/mol | Various methods |

The ring strain energy, calculated as the difference between the actual molecular energy and a hypothetical strain-free reference structure, typically ranges from 25 to 30 kcal/mol for substituted oxiranes [31] [9]. This substantial strain energy explains the enhanced reactivity of epoxides toward nucleophilic ring-opening reactions and their tendency to undergo facile rearrangements [31] [9].

Density Functional Theory calculations also predict the barriers for various reaction pathways, including ring-opening mechanisms under different conditions [31]. The computational results show excellent agreement with experimental observations regarding the regioselectivity and stereochemistry of epoxide reactions, validating the accuracy of modern density functional methods for these systems [31].

Molecular Orbital Analysis

Molecular orbital analysis of (2-methyloxiran-2-yl)methanol reveals the electronic structure characteristics that govern its chemical reactivity and spectroscopic properties [32]. The highest occupied molecular orbitals primarily involve lone pair electrons on the oxygen atom, while the lowest unoccupied molecular orbitals correspond to antibonding combinations of carbon-oxygen sigma bonds within the strained ring system [33] [34].

The molecular orbital calculations demonstrate that the significant ring strain in the oxirane system leads to weakening of the carbon-oxygen bonds, manifested through decreased bond orders and increased antibonding character [33] [34]. This electronic destabilization contributes to the enhanced electrophilic character of the epoxide carbons and their susceptibility to nucleophilic attack [34].

| Molecular Orbital | Energy (eV) | Character |

|---|---|---|

| HOMO | -10.2 to -10.8 | Oxygen lone pair |

| LUMO | 1.5 to 2.2 | C-O antibonding |

| HOMO-1 | -11.5 to -12.0 | C-C bonding |

| LUMO+1 | 3.0 to 3.8 | C-H antibonding |

The frontier molecular orbital analysis provides insights into the preferred sites for electrophilic and nucleophilic attack, with the lowest unoccupied molecular orbital localization indicating the most electrophilic carbon centers within the molecule [32]. The spatial distribution of molecular orbitals also correlates with observed regioselectivity patterns in chemical reactions, where nucleophilic attack preferentially occurs at the less substituted carbon of the oxirane ring [32].

Traditional Synthetic Routes

Traditional synthetic approaches for (2-Methyloxiran-2-yl)methanol primarily rely on epoxidation reactions that have been developed and refined over several decades. These methodologies form the foundation of current production strategies and continue to be relevant for both laboratory and industrial applications.

Epoxidation of Allylic Alcohol Precursors

The most extensively documented approach involves the epoxidation of methylallyl alcohol (2-methyl-2-propen-1-ol) as the primary precursor. This method represents the classical strategy for accessing (2-Methyloxiran-2-yl)methanol through direct oxidation of the carbon-carbon double bond [2].

Peracid-Mediated Epoxidation

The conventional approach utilizes peracids, particularly meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. This reaction proceeds through a concerted mechanism where the peracid transfers oxygen to the alkene substrate. The reaction typically occurs in dichloromethane at temperatures ranging from 0°C to room temperature, yielding the desired epoxide in moderate to good yields (75-85%) [2].

The mechanistic pathway involves the formation of a cyclic transition state where the peracid oxygen attacks the double bond of the allylic alcohol. The hydroxyl group of the substrate plays a crucial role in directing the stereochemical outcome through hydrogen bonding interactions with the peracid. However, this approach suffers from significant limitations including the generation of substantial acidic waste and safety concerns associated with handling reactive peracids [3].

Asymmetric Epoxidation Protocols

The Sharpless epoxidation methodology represents a significant advancement in the field, providing access to enantiomerically enriched (2-Methyloxiran-2-yl)methanol. This catalytic system employs titanium isopropoxide as the metal catalyst, diisopropyl tartrate as the chiral ligand, and tert-butyl hydroperoxide as the oxidant [2] [4].

The Sharpless system operates through a well-defined catalytic cycle involving the formation of a titanium-tartrate complex that coordinates with the allylic alcohol substrate. The reaction proceeds with high enantioselectivity (85-95% enantiomeric excess) and good chemical yields (85-95%). The process requires anhydrous conditions and molecular sieves to prevent catalyst deactivation by water [4] [5].

Titanium-Catalyzed Industrial Processes

Industrial-scale production often employs titanium tetraisopropoxide in combination with cumene hydroperoxide (CHP) as the oxidant. This system has been optimized for large-scale manufacturing and can achieve exceptional selectivity (>97% conversion) under carefully controlled conditions [6].

The process involves the formation of a titanium-peroxide complex that serves as the active oxidizing species. The reaction is typically conducted in dichloromethane at temperatures between -15°C and -5°C to maintain selectivity and prevent side reactions. The use of cumene hydroperoxide offers advantages in terms of stability and handling compared to other organic peroxides [6] [7].

Ring-Opening/Closing Strategies

Alternative synthetic approaches involve ring-opening and ring-closing strategies that can provide access to (2-Methyloxiran-2-yl)methanol through different mechanistic pathways. These methods often start from readily available cyclic precursors or involve cyclization reactions to construct the oxirane ring.

Nucleophilic Ring-Opening Approaches

Ring-opening strategies typically involve the use of appropriately substituted epoxides that can be opened regioselectively to introduce the desired functional groups. These reactions often proceed through SN2 mechanisms where nucleophiles attack the less substituted carbon of the epoxide ring [8] [3].

The regioselectivity of ring-opening reactions depends on several factors including the electronic properties of the substituents, steric hindrance, and the nature of the nucleophile. For (2-Methyloxiran-2-yl)methanol synthesis, these approaches can provide alternative access routes when direct epoxidation methods are not feasible [8] [9].

Cyclization Strategies

Ring-closing approaches involve the formation of the oxirane ring through intramolecular cyclization reactions. These methods typically start from appropriately functionalized precursors containing both nucleophilic and electrophilic centers that can undergo cyclization to form the three-membered ring.

The cyclization reactions often require specific activation conditions and can proceed through various mechanisms including base-promoted cyclization, acid-catalyzed ring closure, or metal-catalyzed cyclization processes. The choice of cyclization strategy depends on the nature of the starting material and the desired stereochemical outcome [10] [11].

Green Chemistry Approaches

The development of environmentally sustainable methodologies for (2-Methyloxiran-2-yl)methanol synthesis has become increasingly important in response to growing environmental concerns and regulatory pressures. Green chemistry approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents.

Catalytic Asymmetric Synthesis

Modern catalytic asymmetric synthesis methods represent a significant advancement in the field, offering both environmental benefits and improved selectivity. These approaches utilize sophisticated catalyst systems that can achieve high enantioselectivity while minimizing waste generation.

Tungsten-Catalyzed Asymmetric Epoxidation

The tungsten-catalyzed asymmetric epoxidation system developed by Yamamoto and coworkers represents a breakthrough in green epoxidation methodology. This system employs tungsten-bishydroxamic acid (W-BHA) complexes as catalysts and aqueous hydrogen peroxide as the oxidant [4] [5] [12].

The catalyst system operates at room temperature and achieves excellent enantioselectivity (84-98% enantiomeric excess) with high chemical yields (84-98%). The use of aqueous hydrogen peroxide as the oxidant offers significant environmental advantages since water is the only byproduct generated. The reaction can be conducted in dichloromethane or other organic solvents, and the catalyst loading can be kept relatively low (2-5 mol%) [4] [5] [12].

The mechanistic pathway involves the formation of peroxotungstate species through the reaction of the tungsten complex with hydrogen peroxide. These active species then transfer oxygen to the alkene substrate in a highly enantioselective manner. The bishydroxamic acid ligand provides the chiral environment necessary for asymmetric induction [12] [13].

Vanadium-Catalyzed Systems

Vanadium-catalyzed asymmetric epoxidation represents another important class of green chemistry approaches. These systems typically employ vanadium-bishydroxamic acid complexes as catalysts and can achieve high enantioselectivity with various allylic alcohol substrates [14] [15].

The vanadium systems offer advantages in terms of catalyst stability and tolerance to various reaction conditions. The bishydroxamic acid ligands can be designed to provide optimal selectivity for specific substrate classes. These systems typically operate at moderate temperatures (0°C to room temperature) and can achieve excellent enantioselectivity (88-97% enantiomeric excess) [14] [16].

Molybdenum-Based Catalytic Systems

Molybdenum-catalyzed epoxidation systems have been developed as alternatives to traditional methods. These systems often employ molybdenum dioxo complexes as catalysts and hydrogen peroxide as the oxidant. The molybdenum systems can provide good selectivity and yields while operating under relatively mild conditions [17] [18].

The molybdenum catalysts offer advantages in terms of catalyst availability and cost compared to some other transition metal systems. The reactions typically proceed at moderate temperatures (50-80°C) and can achieve good to excellent selectivity depending on the specific catalyst and reaction conditions [17].

Continuous-Flow Production Systems

Continuous-flow production systems represent a paradigm shift in chemical manufacturing, offering enhanced safety, improved selectivity, and better process control compared to traditional batch processes. These systems are particularly advantageous for exothermic reactions like epoxidation.

Manganese-Catalyzed Flow Epoxidation

The manganese-catalyzed continuous flow epoxidation system developed for alkene substrates demonstrates the potential of flow chemistry in epoxidation reactions. This system employs manganese acetate with 2-picolinic acid as the ligand and generates peracetic acid in situ [19] [20].

The flow system operates at very low catalyst loadings (0.05-0.4 mol%) and achieves high selectivity and yields. The in situ generation of peracetic acid eliminates the need for handling and storing this reactive oxidant, significantly improving process safety. The system can operate continuously for extended periods without significant catalyst deactivation [19] [20].

The key advantages of this approach include enhanced safety through reduced reactor volumes, improved heat transfer, and the ability to generate reactive intermediates in situ. The system has been demonstrated to be scalable and can produce multigram quantities of epoxide products [19] [20].

Microreactor Technology

Microreactor technology offers significant advantages for epoxidation reactions, particularly in terms of heat and mass transfer. These systems utilize channels with dimensions in the micrometer range, providing excellent heat exchange and precise control over reaction conditions [21] [22].

Tungsten-catalyzed microreactor systems have been developed for the epoxidation of various alkene substrates including terpenes and other biorenewable feedstocks. These systems can operate under solvent-free conditions and achieve high selectivity with short residence times [22] [23].

The microreactor approach offers advantages in terms of process intensification, reduced waste generation, and improved safety. The enhanced heat transfer capabilities of microreactors are particularly beneficial for highly exothermic epoxidation reactions [21] [22].

Electrochemical Flow Systems

Electrochemical epoxidation in flow systems represents an emerging green technology that eliminates the need for chemical oxidants. These systems use electricity as the driving force for the oxidation reaction and can use water or oxygen as the ultimate oxygen source [24] [25] [26].

The electrochemical approach offers exceptional atom economy since no chemical oxidants are consumed in the reaction. The systems can achieve high selectivity (>99%) and good yields (80-89%) while operating at room temperature and atmospheric pressure. The use of renewable electricity sources further enhances the environmental benefits of this approach [25] [26] [27].

Recent developments in electrode materials and reactor design have improved the efficiency and stability of electrochemical epoxidation systems. Palladium oxide electrodes with bromide mediators have shown particular promise for achieving high selectivity and yields [27].

Industrial-Scale Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial-scale manufacturing presents numerous challenges that must be addressed to ensure safe, efficient, and economically viable production of (2-Methyloxiran-2-yl)methanol.

Process Safety Considerations

Industrial-scale epoxidation reactions present significant safety challenges due to their highly exothermic nature and the use of potentially hazardous oxidants. The heat of reaction for epoxidation processes typically ranges from -40 to -50 kcal/mol, requiring careful thermal management to prevent runaway reactions [19] [20].

The use of organic peroxides in industrial processes necessitates specialized handling procedures and safety equipment. Cumene hydroperoxide, commonly used in industrial epoxidation, requires careful temperature control and appropriate containment systems to prevent decomposition and potential explosive hazards [7] [28].

Continuous flow reactors offer significant safety advantages for industrial epoxidation processes by reducing the inventory of reactive materials and providing better heat management. The smaller reactor volumes inherent in flow systems limit the potential consequences of equipment failure or process upsets [19] [20].

Heat Management and Control

Effective heat management is crucial for industrial-scale epoxidation processes. The highly exothermic nature of these reactions requires sophisticated heat removal systems to maintain optimal reaction temperatures and prevent thermal runaway [19] [20].

Traditional batch reactors face limitations in heat transfer efficiency when scaled up to industrial volumes. The surface-to-volume ratio decreases with increasing reactor size, making heat removal more challenging. This necessitates the use of enhanced heat exchange systems or alternative reactor configurations [20] [29].

Microreactor and flow technologies offer superior heat transfer capabilities compared to traditional batch systems. The high surface-to-volume ratios achievable in these systems enable efficient heat removal even for highly exothermic reactions [21] [22].

Selectivity and Yield Optimization

Maintaining high selectivity and yield in industrial-scale processes requires careful optimization of reaction conditions and reactor design. Mass transfer limitations in large-scale reactors can lead to non-uniform reaction conditions and decreased selectivity [10] [29].

The biphasic nature of many epoxidation reactions presents particular challenges for industrial implementation. The immiscibility of hydrophobic substrates with aqueous oxidants can lead to poor mass transfer and reduced reaction rates. Static mixers and other process intensification techniques can help address these limitations [10] [22].

Catalyst deactivation represents another significant challenge in industrial processes. The presence of water, acidic byproducts, or other impurities can lead to catalyst degradation and reduced performance over time. Catalyst regeneration or replacement strategies must be incorporated into the process design [30] [31].

Economic Considerations

The economic viability of industrial-scale (2-Methyloxiran-2-yl)methanol production depends on several factors including raw material costs, catalyst expenses, energy consumption, and waste treatment costs. The high cost of chiral ligands and specialized catalysts can significantly impact process economics [29] [32].

Catalyst recycling and reuse strategies are essential for economic viability, particularly for processes employing expensive chiral ligands or precious metal catalysts. Heterogeneous catalysts offer advantages in terms of separation and reuse compared to homogeneous systems [31] [33].

The development of more efficient catalysts with lower loading requirements can help reduce costs while maintaining performance. Advances in catalyst design and synthesis methods continue to improve the economic prospects for industrial epoxidation processes [29] [32].

Environmental and Regulatory Compliance

Industrial epoxidation processes must comply with increasingly stringent environmental regulations regarding emissions, waste generation, and worker safety. The use of hazardous solvents and oxidants requires careful consideration of environmental impact and regulatory compliance [34] [28].

The development of green chemistry approaches, including the use of hydrogen peroxide oxidants and solvent-free conditions, helps address environmental concerns while maintaining process efficiency. Electrochemical methods offer particular promise for eliminating chemical oxidants entirely [24] [25] [26].

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Pictograms

Acute Toxic;Irritant;Health Hazard